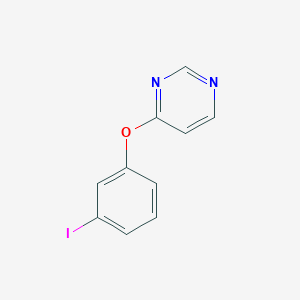

4-(3-Iodophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-iodophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIAGWUAJJEROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Iodophenoxy Pyrimidine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. egrassbcollege.ac.inamazonaws.com For 4-(3-Iodophenoxy)pyrimidine, the analysis reveals several logical pathways.

The most prominent disconnection is at the ether C-O bond. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This primary retrosynthetic step simplifies the target molecule into two key precursors: a pyrimidine (B1678525) ring activated for nucleophilic attack at the C4 position (such as 4-halopyrimidine) and 3-iodophenol (B1680319).

An alternative strategy involves disconnecting the C-I bond first. This leads to a 4-phenoxypyrimidine (B1625929) intermediate, which would then be subjected to an electrophilic iodination reaction. Further disconnection of the ether bond in 4-phenoxypyrimidine yields 4-halopyrimidine and phenol (B47542). This route may be advantageous if selective iodination at the meta-position of the phenoxy ring is feasible and efficient.

A third approach involves constructing the pyrimidine ring from a precursor that already contains the 3-iodophenoxy group. For example, a reaction between an amidine and a β-keto ester or equivalent that bears the 3-iodophenoxy substituent.

Based on these analyses, the primary synthetic routes rely on the following key precursors:

Pyrimidine Precursors: 4-Chloropyrimidine or 4-hydroxypyrimidine (B43898) (pyrimidone). Chlorinated pyrimidines are often prepared from the corresponding pyrimidones using reagents like phosphorus oxychloride. bhu.ac.in

Phenol Precursors: 3-Iodophenol or phenol itself.

Iodinating Agents: Molecular iodine (I₂) in combination with an oxidizing agent, N-iodosuccinimide (NIS), or iodine monochloride (ICl). nih.govvulcanchem.comrsc.org

| Retrosynthetic Route | Key Disconnection | Precursors |

| Route A | C(pyrimidine)-O Bond | 4-Chloropyrimidine + 3-Iodophenol |

| Route B | C(phenyl)-I Bond, then C-O Bond | 4-Phenoxypyrimidine + Iodinating Agent -> 4-Chloropyrimidine + Phenol |

| Route C | Pyrimidine Ring Formation | (3-Iodophenoxy)-substituted 1,3-dicarbonyl + Amidine |

Classical and Modern Synthetic Routes to the Pyrimidine Core

The pyrimidine ring is a fundamental heterocycle, and numerous methods have been developed for its synthesis. researchgate.net These can be broadly categorized into classical cyclocondensation reactions and modern multi-component reactions.

Cyclocondensation reactions are the most traditional and widely used methods for constructing the pyrimidine ring. The "Principal Synthesis" involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent). organic-chemistry.orgekb.eg

The reaction between β-keto esters and amidines, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These pyrimidinols can then be converted to halopyrimidines for subsequent coupling reactions.

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

| Reactant 1 (N-C-N) | Reactant 2 (C-C-C) | Conditions | Product Type |

|---|---|---|---|

| Amidine | β-Keto ester | Ultrasound | 4-Pyrimidinol organic-chemistry.org |

| Urea/Thiourea | 1,3-Diketone & Aldehyde | Acid catalyst (e.g., HCl) | Tetrahydropyrimidine researchgate.net |

| Guanidine Nitrate | Ethoxymethylenemalononitrile | Sodium Ethoxide | 2,4-Diamino-5-cyanopyrimidine mdpi.com |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. nih.govacs.orgrsc.org This approach enhances synthetic efficiency by reducing the number of purification steps and saving time and resources.

A notable modern MCR is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity and yields up to 93%. nih.govacs.orgorganic-chemistry.org Other MCRs may use iodine as a mediator or catalyst. rsc.org For instance, a three-component reaction of aryl methyl ketones, barbituric acids, and 2-amino-1,4-naphthoquinone in the presence of molecular iodine yields pyrimidine-tethered molecules. rsc.org

Table 2: Overview of Multi-Component Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Components | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Keto ester, Urea/Thiourea | Acid (e.g., CAN) | One-pot synthesis of dihydropyrimidinones. rsc.orgresearchgate.net |

| Iridium-Catalyzed MCR | Amidine, up to three Alcohols | PN5P–Ir–pincer complexes | Sustainable, high regioselectivity, broad substrate scope. mdpi.comnih.govacs.orgorganic-chemistry.org |

| Iodine-Mediated MCR | Aryl methyl ketones, Barbituric acids, Aminonaphthoquinone | Molecular Iodine (I₂) | Metal-free, forms multiple new bonds in one pot. rsc.org |

Introduction of the (3-Iodophenoxy) Moiety

The introduction of the substituted phenoxy group can be achieved either by coupling a pre-functionalized phenol with a pyrimidine ring or by functionalizing a phenoxypyrimidine intermediate.

The formation of the aryl ether bond in this compound is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic oxygen of 3-iodophenol (usually deprotonated by a base to form the more nucleophilic phenoxide) attacks the electron-deficient C4 position of a pyrimidine ring that bears a suitable leaving group, such as a halogen (e.g., chlorine).

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, especially at the C2, C4, and C6 positions. bhu.ac.in The reaction is often carried out in the presence of a base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent. nih.gov

If the synthesis starts from phenol or 4-phenoxypyrimidine, an iodination step is required. Electrophilic aromatic substitution is the standard method for introducing an iodine atom onto an aromatic ring. nih.gov However, because iodine is the least reactive halogen, this reaction often requires an activating agent or harsh conditions. nih.gov

Several methods have been developed for the efficient iodination of aromatic compounds, including phenols and other activated rings:

Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent such as nitric acid or silver salts (e.g., AgNO₃) can generate a more potent electrophilic iodine species (I⁺). nih.gov A solvent-free method using solid iodine and AgNO₃ under mechanical grinding has been reported as an eco-friendly approach for iodinating pyrimidine derivatives. nih.govresearchgate.net

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. It is often used with an acid catalyst, such as trifluoroacetic acid (TFA), to iodinate activated aromatic rings. rsc.orgresearchgate.net

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that serves as a ready source of I⁺ and is effective for the iodination of phenols under acidic conditions. vulcanchem.com

Table 3: Comparison of Aromatic Iodination Methods

| Reagent(s) | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|

| I₂ + AgNO₃ | Solvent-free, mechanical grinding | Environmentally friendly, high yields, short reaction time. | nih.govresearchgate.net |

| N-Iodosuccinimide (NIS) + TFA | Trifluoroacetic Acid (TFA) | Mild conditions, good for activated rings. | rsc.org |

| Iodine Monochloride (ICl) | Acidic conditions | Effective for phenols. | vulcanchem.com |

Optimization of Reaction Conditions and Yields

The successful synthesis of pyrimidine derivatives, including this compound, hinges on the careful optimization of reaction parameters to maximize yield and purity. Key factors that are typically manipulated include temperature, reaction time, and the molar ratios of reactants and catalysts.

A common route to N-aryl-N-cyanoformamidines, which can be precursors to pyrimidine synthesis, involves a one-pot, three-component reaction. For instance, the reaction of aniline (B41778) derivatives with cyanoamide and triethyl orthoformate can be driven to high yields by refluxing in toluene. researchgate.net The azeotropic removal of ethanol, a byproduct, shifts the equilibrium towards the product, ensuring a more complete conversion. researchgate.net

The development of novel catalysts and synthetic methods often involves a systematic evaluation of various parameters. For example, in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, researchers have explored different catalysts, catalyst loadings, temperatures, and solvents to identify the most efficient conditions. oiccpress.comrsc.org Such optimization studies are crucial for developing robust and scalable synthetic protocols.

Table 1: Optimization of Reaction Conditions for a Related Pyrimidine Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 6 | 75 |

| 2 | Catalyst A | DMF | 80 | 6 | 60 |

| 3 | Catalyst B | Toluene | 100 | 4 | 85 |

| 4 | Catalyst B | Toluene | 80 | 6 | 82 |

| 5 | Catalyst B | Acetonitrile | 80 | 6 | 70 |

This table is a representative example based on general optimization studies for pyrimidine synthesis and does not reflect the specific synthesis of this compound.

Catalysis in Pyrimidine Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to pyrimidine derivatives with enhanced efficiency and selectivity. A variety of catalysts have been employed in pyrimidine ring formation.

Metal-Based Catalysis:

Copper Catalysis: Copper catalysts have proven effective in the synthesis of pyrimidines. For instance, a copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diverse pyrimidine structures under basic conditions. organic-chemistry.org Another approach involves a copper-catalyzed one-pot, three-component reaction of amidines with primary and secondary alcohols, noted for its high atom efficiency and operational simplicity. rsc.org

Zinc Chloride (ZnCl₂): ZnCl₂ has been utilized as a catalyst in a three-component coupling reaction to produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgrsc.org

Palladium Catalysis: The Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, is a versatile method for forming carbon-carbon bonds and can be employed in the synthesis of complex pyrimidine derivatives.

Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and multiple alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Iron Catalysis: An iron(II)-complex, prepared in situ, can catalyze the reaction of carbonyl compounds with amidines to yield various pyrimidine derivatives. rsc.org Magnetically recoverable nanocatalysts are also gaining traction due to their high activity and ease of recycling. nih.gov

Organocatalysis and Non-Metal Catalysis:

Ionic Liquids: Novel DABCO-based ionic liquids have been developed as reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering short reaction times and high yields. oiccpress.com

Heterogeneous Catalysts: NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 have been used as a heterogeneous catalyst for the synthesis of 4-amino pyrimidine analogues, particularly under microwave irradiation. rsc.org

Solvent Considerations and Green Chemistry Approaches

The choice of solvent plays a critical role in the outcome of a chemical reaction, influencing reaction rates, selectivity, and environmental impact. In recent years, there has been a significant shift towards "green chemistry" principles, which advocate for the use of safer solvents and reaction conditions. rasayanjournal.co.inresearchgate.net

Traditional pyrimidine syntheses often relied on hazardous solvents. researchgate.net However, modern approaches prioritize greener alternatives. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent, often referred to as "dry media" or solid-state synthesis, minimizes waste and can lead to shorter reaction times and improved yields. rasayanjournal.co.inresearchgate.netresearchgate.net Mechanical grinding is one such solvent-free technique that has been successfully applied to the iodination of pyrimidine derivatives. mdpi.comnih.gov

Greener Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Ionic liquids are often termed "Green Solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Toluene can be used to facilitate reactions by forming an azeotrope with byproducts like ethanol, allowing for their removal and driving the reaction to completion. researchgate.net

Catalyst Reusability: The development of recyclable catalysts, such as magnetically separable nanocatalysts and certain ionic liquids, aligns with green chemistry principles by reducing waste and cost. oiccpress.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This non-conventional energy source often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.netnih.gov

The synthesis of pyrimidine derivatives has greatly benefited from microwave irradiation. For instance, the preparation of 4-amino pyrimidine analogues using a NiTiO₃ nanoparticle-supported catalyst was efficiently carried out in a microwave medium. rsc.org Researchers optimized various parameters, including microwave power, to achieve high conversion rates. rsc.org Similarly, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been accomplished in a solvent-free manner using alumina (B75360) as a solid support under microwave irradiation, reducing reaction times from hours to seconds. researchgate.net The application of microwave heating has been shown to improve yields and reduce reaction times in the synthesis of various heterocyclic compounds, including spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Hours | Moderate | researchgate.net |

| Microwave Irradiation | Seconds to Minutes | High | rsc.orgresearchgate.net |

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. anu.edu.au This is particularly important when a molecule contains chiral centers, as different stereoisomers can exhibit distinct biological activities.

For the specific molecule this compound, there are no chiral centers in its core structure. Therefore, stereoselective synthesis, in the context of creating specific enantiomers or diastereomers of this particular compound, is not directly applicable.

However, the principles of stereoselective synthesis are highly relevant in the broader context of pyrimidine chemistry, especially when substituents on the pyrimidine ring or the phenoxy group introduce chirality. For instance, the synthesis of nucleoside analogues, which incorporate a sugar moiety, requires strict stereochemical control to obtain the desired biologically active isomer. nih.gov While not directly concerning this compound itself, the development of stereoselective methods for related, more complex pyrimidine derivatives remains an active area of research. ugr.esrsc.org

Chemical Reactivity and Derivatization Pathways of 4 3 Iodophenoxy Pyrimidine

Reactivity at the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms possess lone pairs of electrons and can act as bases or nucleophiles. However, compared to a simpler pyridine (B92270) ring, the basicity of the nitrogen atoms in pyrimidine is significantly reduced due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgbhu.ac.in The pKa of protonated pyrimidine is approximately 1.23, which is considerably lower than that of pyridine (pKa ≈ 5.2). bhu.ac.inresearchgate.net

Consequently, electrophilic attack at the nitrogen atoms, such as protonation or alkylation, is less facile. wikipedia.orgyoutube.com When such reactions do occur, they typically happen at only one of the nitrogen atoms to form a mono-quaternary salt, as the initial electrophilic addition further deactivates the second nitrogen. wikipedia.orgyoutube.com In the case of 4-(3-iodophenoxy)pyrimidine, the bulky phenoxy group at the 4-position may sterically hinder the approach of electrophiles to the adjacent nitrogen at position 3, potentially favoring reactions at the N-1 position.

Reactivity at the C-4 Phenoxy Linkage

The ether bond connecting the phenoxy group to the C-4 position of the pyrimidine ring is a potential site for chemical transformation. This linkage can be susceptible to cleavage under certain reaction conditions. For instance, nucleophilic aromatic substitution reactions can lead to the displacement of the phenoxy group, particularly if the pyrimidine ring is further activated by electron-withdrawing substituents. However, this ether linkage is generally stable under many synthetic conditions, including those employed for palladium-catalyzed cross-coupling reactions on the iodophenyl moiety. In some cases, cleavage of similar ether linkages in pyrimidine derivatives has been observed under specific enzymatic or radical-mediated conditions, such as with the bisulfite-oxygen system for glycosidic bonds in pyrimidine ribonucleosides. nih.govnih.gov

Chemical Transformations Involving the Aromatic Iodide

The iodine atom on the phenyl ring is a key functional group that allows for a wide array of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aromatic iodide.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly effective for introducing alkynyl substituents onto the phenyl ring of this compound. While specific examples for this exact molecule are not prevalent in readily available literature, general conditions for Sonogashira reactions on analogous iodophenoxy- and aryl-iodide-containing heterocyclic systems are well-established. googleapis.com

| Parameter | Typical Condition |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Co-catalyst | Copper halide (e.g., CuI) |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Solvent | Organic solvents (e.g., DMF, THF, acetonitrile) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-90°C) |

Suzuki Coupling: The Suzuki reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. This is a versatile method for creating new aryl-aryl or aryl-vinyl bonds. Patent literature describes Suzuki couplings on similar iodophenoxy-pyrimidine structures to synthesize complex molecules for therapeutic applications. google.comgoogle.com For instance, the coupling of an aryl iodide with a boronic acid ester can be achieved using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium bicarbonate in a solvent system like DMF and water. google.com

| Parameter | Typical Condition |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Boron Reagent | Aryl or vinyl boronic acid/ester |

| Base | Inorganic bases (e.g., NaHCO₃, K₂CO₃, K₃PO₄) |

| Solvent | Aprotic polar solvents (e.g., DMF, dioxane) often with water |

| Temperature | Elevated temperatures (e.g., 90°C) |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is used to form a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, resulting in a substituted alkene. This provides a pathway to introduce vinyl groups or more complex unsaturated side chains onto the phenoxy ring of the molecule.

| Parameter | Typical Condition |

| Catalyst | Palladium salts (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands |

| Alkene | Electron-deficient or neutral alkenes |

| Base | Amine bases (e.g., Et₃N) or inorganic bases (e.g., KOAc) |

| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) |

| Temperature | Elevated temperatures (e.g., 80-100°C) |

While palladium-catalyzed reactions are more common for aryl iodides, nucleophilic aromatic substitution (SNAr) can also occur at the carbon bearing the iodine atom. However, this typically requires strong activation by electron-withdrawing groups on the aromatic ring and/or the use of very strong nucleophiles. For this compound, the phenoxy-pyrimidine substituent itself is not a strong activating group for SNAr on the phenyl ring. Therefore, such reactions are less common compared to the cross-coupling pathways. In some specialized cases, directed SNAr reactions can be achieved on ortho-iodobenzamide systems, but this is not directly applicable to the meta-iodophenoxy structure of the title compound. youtube.com

Functionalization of the Pyrimidine Ring for Analogue Synthesis

The pyrimidine ring itself can be a target for functionalization, although it is generally electron-deficient. wikipedia.org Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult and typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org However, the reactivity of the pyrimidine ring in this compound is influenced by the C-4 phenoxy group. This electron-donating group (by resonance) can activate the C-5 position towards electrophilic attack.

Conversely, the electron-deficient nature of the pyrimidine ring makes the C-2 and C-6 positions susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. bhu.ac.in Synthesis of analogues often involves starting with a pyrimidine core that already has leaving groups (like chlorine atoms) at these positions, which are then displaced by nucleophiles. In the context of this compound, further functionalization would likely involve modification of the pyrimidine ring prior to the introduction of the 3-iodophenoxy group, or through metal-catalyzed C-H activation strategies.

Regioselective Derivatization Strategies

Regioselectivity is a key consideration when derivatizing this compound, given its multiple potential reaction sites.

Iodophenyl Moiety vs. Pyrimidine Ring: The palladium-catalyzed cross-coupling reactions are highly regioselective for the carbon-iodine bond on the phenyl ring. The conditions for these reactions are typically mild enough not to affect the other parts of the molecule, such as the ether linkage or the pyrimidine ring.

Pyrimidine Ring Positions: In cases where the pyrimidine ring is substituted with leaving groups, nucleophilic substitution generally shows a preference for the C-4 and C-6 positions over the C-2 position. researchgate.net This is due to the greater ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen atoms when the attack occurs at C-4 or C-6.

Nitrogen Alkylation: As mentioned in section 3.1, if electrophilic attack on the pyrimidine nitrogens occurs, it is expected to be regioselective for one of the two nitrogen atoms, with potential steric influence from the C-4 substituent.

By choosing the appropriate reagents and reaction conditions, it is possible to selectively modify one part of the this compound molecule while leaving the other functional groups intact, enabling a controlled and regioselective synthesis of a wide range of derivatives.

Pre Clinical Biological Activity and Mechanistic Investigations of 4 3 Iodophenoxy Pyrimidine Analogues

In Vitro Enzyme Inhibition Profiling

The inhibitory activity of 4-(3-iodophenoxy)pyrimidine analogues has been assessed against a range of enzymes, particularly those involved in cancer-related signaling cascades.

Other Enzyme Targets

Beyond kinases, the inhibitory potential of pyrimidine (B1678525) analogues extends to other enzyme families. For example, pyrimidine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Additionally, the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) by pyrimidine-containing compounds has been reported, highlighting a potential role in cellular response to hypoxia. There is currently a lack of specific data regarding the direct inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), xanthine (B1682287) oxidase (XO), or matrix metalloproteinases (MMPs) by this compound in the available scientific literature.

Mechanistic Basis of Enzyme Inhibition

The mechanism of enzyme inhibition by pyrimidine analogues often involves competitive binding at the ATP-binding site of kinases. The pyrimidine core can mimic the purine (B94841) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrimidine ring play a crucial role in determining potency and selectivity by occupying adjacent hydrophobic pockets and forming additional interactions. For other enzymes, the mechanism of inhibition would be target-specific and would require dedicated mechanistic studies, which are not currently available for this compound.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, this compound analogues have been investigated for their ability to bind to and modulate the activity of G protein-coupled receptors (GPCRs), which are important drug targets.

Adenosine (B11128) Receptor Subtype Selectivity

Adenosine receptors (A1, A2A, A2B, and A3) are a family of GPCRs that mediate the diverse physiological effects of adenosine. The development of subtype-selective ligands is a key area of research. While specific binding affinity (Ki) values for this compound across all adenosine receptor subtypes are not well-documented, the pyrimidine scaffold is a known feature in some adenosine receptor antagonists. The nature and position of substituents on the pyrimidine ring are critical for determining affinity and selectivity for the different adenosine receptor subtypes.

Ligand-Receptor Interaction Kinetics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (k_on) and dissociation (k_off). These kinetic parameters, which together determine the binding affinity (K_D), are critical for understanding the pharmacological effects of a compound. The residence time (τ = 1/k_off) of a drug-target complex, in particular, has emerged as a key determinant of in vivo efficacy, often being more predictive than binding affinity alone. researchgate.net For many kinase inhibitors, a longer residence time can lead to a more sustained biological effect, even after the circulating concentration of the drug has decreased. ucsf.edusigmaaldrich.com

While specific kinetic data such as k_on, k_off, and residence time for this compound analogues are not extensively reported in publicly available literature, the general principles of ligand-receptor kinetics are highly relevant to this class of compounds, which often target kinases. The "jump dilution" method is a common experimental approach to determine the dissociation rate constant (k_off) by monitoring the recovery of enzyme activity over time after a pre-incubated enzyme-inhibitor complex is rapidly diluted. nih.gov Such studies are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modulation of a cyanoacrylamide electrophile on a pyrazolopyrimidine scaffold allowed for the tuning of residence times from minutes to several days. ucsf.edusigmaaldrich.com This highlights the potential for medicinal chemistry efforts to rationally design analogues of this compound with optimized kinetic profiles for enhanced therapeutic benefit.

Cellular Assays for Biological Response

Analogues of this compound have been evaluated for their anti-proliferative and cytotoxic effects against a variety of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated significant inhibition of HCT116 colorectal cancer cell proliferation, with IC50 values of 8.04 ± 0.94 µmol/L after 48 hours and 5.52 ± 0.42 µmol/L after 72 hours of treatment. researchgate.net

The broader class of pyrimidine derivatives has shown a wide range of cytotoxic activities. For instance, certain isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives have exhibited potent antitumor activity. Compound 4i from this series was particularly active, with IC50 values of 0.33 ± 0.24 µM against MCF-7 (breast cancer), 0.52 ± 0.13 µM against HeLa (cervical cancer), and 3.09 ± 0.11 µM against HepG2 (liver cancer) cells. researchgate.net Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown promising growth inhibitory activity against the NCI-60 panel of human tumor cell lines. nih.gov One of these compounds, 12c , was notably active against the MOLT-4 leukemia cell line with an IC50 of 1.58 µM, while another, 12j , was also effective against MOLT-4 (IC50 = 1.82 µM) and the SK-MEL-5 melanoma cell line. nih.gov

Below is an interactive data table summarizing the cytotoxic activities of various pyrimidine analogues against different cancer cell lines.

| Compound Class | Specific Analogue | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Compound 4 | HCT116 | Proliferation | 8.04 ± 0.94 µM (48h) | researchgate.net |

| 5.52 ± 0.42 µM (72h) | researchgate.net | ||||

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | 4i | MCF-7 | Cytotoxicity | 0.33 ± 0.24 µM | researchgate.net |

| HeLa | Cytotoxicity | 0.52 ± 0.13 µM | researchgate.net | ||

| HepG2 | Cytotoxicity | 3.09 ± 0.11 µM | researchgate.net | ||

| 4-aminopyrazolo[3,4-d]pyrimidine | 12c | MOLT-4 | Cytotoxicity | 1.58 µM | nih.gov |

| 12j | MOLT-4 | Cytotoxicity | 1.82 µM | nih.gov | |

| 12j | SK-MEL-5 | Cytotoxicity | Not specified | nih.gov | |

| Tetrahydropyrido[4,3-d]pyrimidine | 8a | - | Enzymatic (EGFR) | 18.0 nM | nih.gov |

| 9a | - | Enzymatic (EGFR) | 24.2 nM | nih.gov | |

| 9a | - | Enzymatic (ATX) | 29.1 nM | nih.gov |

The anti-proliferative effects of this compound analogues are often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. A notable example is the inhibition of the MEK/ERK signaling pathway. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the activation of MEK/ERK signaling in HCT116 cells. researchgate.net This compound also induced apoptosis and arrested the cell cycle in the G2/M phase, effects that were comparable to those of the known MEK inhibitor U0126. researchgate.net

Furthermore, pyrimidine derivatives have been designed as inhibitors of other critical oncogenic signaling molecules. For example, a series of pyrimidine, pyrido[4,3-d]pyrimidine, and tetrahydropyrido[3,4-d]pyrimidine derivatives were developed as novel inhibitors of KRAS-G12D. nih.gov The KRAS protein is a key component of many signaling cascades, and its mutation is a driver in numerous cancers. Inhibition of this mutant protein can block the constitutive activation of downstream pathways, thereby impeding cancer cell growth. nih.gov Additionally, some tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as dual inhibitors of autotaxin (ATX) and the epidermal growth factor receptor (EGFR), with one compound, 9a , also shown to down-regulate the mRNA expression of TGF-β and TNF-α. nih.gov The inhibition of pyrimidine biosynthesis itself has been shown to suppress the growth of cancer cells by affecting pathways regulated by oncogenes such as c-Myc and KRAS.

In addition to their anticancer properties, pyrimidine-based compounds have been investigated for other therapeutic applications. Several novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated significant in vitro antimicrobial activity. When tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus), some of these compounds exhibited excellent antimicrobial effects, comparable to the reference drugs ampicillin (B1664943) and clotrimazole. Specifically, 4-methylthienopyrimidines have shown activity against Bacillus subtilis and Pseudomonas aeruginosa. Another study on pyrazolo[3,4-d]pyrimidine derivatives reported that some compounds displayed significant antimicrobial activity, with MIC values as low as 16 µg/mL, as well as antifungal activity against Candida albicans.

The neuroprotective potential of pyrimidine derivatives has also been explored. A study on pyrimidine-4-H1-OHa derivatives in an experimental model of cerebral ischemia suggested a neuroprotective effect by restoring the activity of mitochondrial respiratory chain complexes. Furthermore, novel triazole-pyrimidine hybrids have been synthesized and evaluated as potential neuroprotective and anti-neuroinflammatory agents. Other research has identified pyrimido[4,5-d]pyrimidines with neuroprotective, antioxidant, and Aβ anti-aggregation properties, suggesting their potential in the context of neurodegenerative diseases like Alzheimer's.

Target Identification and Validation Methodologies

Identifying the specific molecular target(s) of a compound is a crucial step in understanding its mechanism of action. For kinase inhibitors, a common class for pyrimidine-based compounds, several methodologies are employed for target identification and validation. Virtual Target Screening (VTS) is a computational approach where a small molecule is docked against a large library of protein structures to predict potential binding partners. ucsf.edu This method has been validated using known kinase inhibitors and can provide a rapid way to generate hypotheses about a compound's targets. ucsf.edu

Once potential targets are identified, biochemical assays are essential for validation. These assays can determine the potency and selectivity of a compound against a panel of purified kinases. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the inhibitor-target interaction. Cellular target engagement assays are then used to confirm that the compound interacts with its intended target in a biological context. This can involve biomarker studies, where the modulation of a downstream substrate of the target kinase is measured, or live-cell imaging techniques to observe the real-time effects of the compound on kinase activity within the cell.

Pharmacological validation is another key step, which can be complicated by the fact that many kinase inhibitors are not completely selective. sigmaaldrich.com Therefore, using multiple selective tool compounds with different chemical scaffolds to probe the biology of a particular kinase is recommended to ensure that the observed phenotype is due to the inhibition of the intended target and not off-target effects. sigmaaldrich.com Furthermore, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to mimic the pharmacological inhibition of the target, and a correlation between the genetic and pharmacological phenotypes provides strong validation of the target.

Structure Activity Relationship Sar and Lead Optimization Studies

Design Principles for Systematic Structural Modifications

The optimization of lead compounds like those based on the pyrimidine (B1678525) scaffold follows established medicinal chemistry principles. nih.gov A primary strategy is the systematic modification of the lead structure to establish a clear structure-activity relationship (SAR). danaher.com This involves altering functional groups, adjusting ring systems, or employing isosteric replacements to improve efficacy and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govdanaher.com

For kinase inhibitors, a common target for pyrimidine-based compounds, the pyrimidine ring often serves as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the target enzyme. nih.govnih.gov Therefore, design strategies frequently focus on three main areas:

The Pyrimidine Core: Modifications here can fine-tune hinge-binding interactions and influence selectivity.

The Linker (Phenoxy Group): The ether linkage's geometry and nature are critical for orienting the two aromatic rings correctly within the binding pocket.

The Peripheral Phenyl Ring (Iodophenyl Moiety): Substituents on this ring explore additional binding pockets, often impacting potency and selectivity.

Structure-based drug design (SBDD), where the three-dimensional structure of the target protein is known, allows for the rational design of modifications to enhance binding affinity and exploit specific features of the active site. nih.govacs.org

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic variation of substituents on each part of the 4-(3-Iodophenoxy)pyrimidine scaffold is crucial for optimizing its biological profile. The following subsections detail the typical effects of such modifications, based on studies of analogous diaryl ether and pyrimidine-based inhibitors.

The pyrimidine ring is a cornerstone of many kinase inhibitors, valued for its ability to mimic the adenine (B156593) base of ATP and form hydrogen bonds with the kinase hinge region. nih.govnih.gov The substitution pattern on this ring significantly affects both potency and selectivity.

In studies on various pyrimidine-based kinase inhibitors, the 2- and 4-positions are common points of modification. For instance, in a series of JAK1 inhibitors, compounds with a 2,4-diaminopyrimidine (B92962) core were identified as initial hits from high-throughput screening (HTS). nih.gov Subsequent optimization showed that attaching a 5-aminobenzo[d]oxazol-2(3H)-one moiety at the 4-position maintained or improved potency. nih.gov The strategic placement of amine groups is critical, as they often act as the key hydrogen bond donors and acceptors for hinge binding. nih.gov

The table below illustrates how substitutions on a pyrimidine core can influence inhibitory activity, drawn from a study on pyrimidine-4-carboxamide (B1289416) derivatives. acs.org

Data derived from studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. acs.org

The ether linkage in diaryl ether compounds provides a flexible yet defined orientation for the two aromatic systems. Its role is critical in positioning the molecule correctly within the target's binding site. Studies on diaryl ether-based inhibitors for enzymes like P. aeruginosa FabV have explored the importance of this linker. nih.gov While wholesale replacement of the ether oxygen (e.g., with sulfur or nitrogen) can dramatically alter the compound's geometry and electronic properties, more subtle modifications can also be impactful. The flexibility of the ether bond allows the aromatic rings to adopt an optimal conformation for binding, a feature that is essential for activity in many diaryl ether inhibitors. mdpi.com

Substituents on the peripheral phenyl ring are pivotal for determining potency and selectivity, as they often interact with solvent-exposed regions or specific sub-pockets of the binding site. The nature, size, and position of these substituents can drastically alter biological activity.

In the case of this compound, the iodine atom at the meta-position is a key feature. Halogens, particularly iodine, can form specific, highly directional interactions known as halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in a protein. nih.gov The position of the substituent is critical; for example, in a series of 3-arylisoquinolinones, moving a fluoro substituent from the para- to the meta-position on the aryl ring enhanced antiproliferative activity by up to 700-fold. nih.gov This dramatic effect was attributed to the meta-substituent's ability to occupy a specific subpocket within the target protein, tubulin. nih.gov

The table below, based on SAR studies of Aurora kinase inhibitors, demonstrates the importance of the position of halogen substituents on a phenyl ring for enzymatic activity. acs.org

Data derived from studies on pyrimidine-based Aurora A kinase inhibitors. acs.org

Bioisosteric Replacements and Their Influence on Pre-clinical Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or electronic properties, is a cornerstone of lead optimization. ctppc.org This strategy is used to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Iodine Atom: The iodine atom can be a site of metabolic liability or may be replaced to modulate halogen bonding strength. A common bioisostere for iodine is the tert-butyl group, which has a similar size and volume. youtube.com Another potential replacement is the ethynyl (B1212043) group (-C≡CH). The ethynyl moiety can mimic the key electronic features of a halogen bond donor, and this replacement has been successfully used in marketed EGFR kinase inhibitors like erlotinib (B232) (which has an ethynyl group) compared to gefitinib (B1684475) (which has a chlorine). nih.gov

Pyrimidine Ring: Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidine are often used as bioisosteres for purine (B94841) or pyrimidine cores. nih.gov These scaffolds can maintain the crucial hinge-binding interactions while offering a different vector for substituent placement, potentially improving selectivity or other drug-like properties. nih.gov For example, in the development of PI3K inhibitors, an aminopyrimidine group was successfully identified as a bioisostere for a phenol (B47542) moiety that was prone to rapid metabolic glucuronidation. nih.gov

Rational Design and High-Throughput Screening (HTS) Hit Optimization

The discovery of lead compounds can originate from various starting points. High-throughput screening (HTS) involves testing large libraries of compounds to find initial "hits" with desired biological activity. nih.govacs.org These hits, which may have modest potency, then undergo extensive optimization. For instance, a series of potent JAK1 inhibitors was developed from initial hits identified in an HTS campaign that featured a 2,4-diaminopyrimidine core. nih.govnih.gov

Alternatively, rational design leverages knowledge of the biological target's structure to design molecules that are predicted to bind with high affinity. rsc.orgnih.gov This approach can be used to design novel scaffolds or to optimize existing leads. In the development of inhibitors for PARP4, a rational design approach was used to exploit a unique threonine residue in the enzyme's binding pocket, leading to the identification of a potent analog containing an iodine atom that enhanced selectivity. rsc.org

The optimization process, whether starting from an HTS hit or a rationally designed molecule, is an integrated effort. It combines computational modeling, medicinal chemistry, and biological testing to refine the lead compound's properties, ultimately aiming to identify a preclinical candidate with a desirable balance of potency, selectivity, and safety. danaher.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the wider class of pyrimidine derivatives to understand their structure-activity relationships for various biological targets, such as protein kinases. These studies provide a framework for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

A notable example of this approach is the three-dimensional QSAR (3D-QSAR) analysis performed on a series of pyrimidine derivatives as AXL kinase inhibitors. researchgate.netjapsonline.com AXL kinase is a receptor tyrosine kinase that has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. researchgate.net In such studies, two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized. researchgate.netjapsonline.com

These methods involve the following general steps:

Dataset Compilation : A series of pyrimidine derivatives with a range of biological activities (typically expressed as IC50 or pIC50 values) against a specific target are collected. japsonline.com

Molecular Modeling and Alignment : The three-dimensional structures of the compounds in the dataset are generated and aligned based on a common scaffold. researchgate.net

Calculation of Molecular Descriptors : For each molecule, steric and electrostatic fields (in CoMFA) or similarity indices including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules. researchgate.netjapsonline.com

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in the calculated fields (independent variables) with the variations in biological activity (dependent variable). japsonline.com The predictive power of the resulting model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques. researchgate.net

In a study on pyrimidine derivatives as AXL kinase inhibitors, a dataset of compounds was divided into a training set to build the model and a test set to validate its predictive ability. researchgate.net The biological activity was expressed as pIC50, which is the negative logarithm of the IC50 value. japsonline.com

Research Findings from a 3D-QSAR Study of Pyrimidine Derivatives as AXL Kinase Inhibitors

The 3D-QSAR models (CoMFA and CoMSIA) developed for a series of pyrimidine derivatives targeting AXL kinase demonstrated good statistical significance and predictive power. researchgate.net The statistical parameters for these models are summarized in the table below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) |

|---|---|---|---|

| CoMFA | 0.700 | 0.911 | 0.709 |

| CoMSIA | 0.622 | 0.875 | 0.668 |

q² is a measure of the internal predictive ability of the model, r² indicates the goodness of fit of the model to the training set data, and r²_pred assesses the model's ability to predict the activity of an external test set. researchgate.net

The generated models and their corresponding contour maps, which visualize the favorable and unfavorable regions for different molecular fields, provide valuable insights into the structural requirements for potent AXL kinase inhibition. researchgate.netjapsonline.com These insights can guide the rational design of new pyrimidine derivatives with enhanced activity.

The following table presents a subset of the pyrimidine derivatives used in the aforementioned 3D-QSAR study, along with their experimental and predicted biological activities.

| Compound | Structure | Experimental pIC50 | CoMFA Predicted pIC50 | CoMSIA Predicted pIC50 |

|---|---|---|---|---|

| 1 | R = H | 7.301 | 7.288 | 7.311 |

| 2 | R = 2-F | 7.000 | 7.051 | 7.012 |

| 3 | R = 3-F | 7.301 | 7.241 | 7.287 |

| 4 | R = 4-F | 7.301 | 7.291 | 7.251 |

| 5 | R = 2-Cl | 7.000 | 7.039 | 7.025 |

| 6 | R = 3-Cl | 7.000 | 7.125 | 7.189 |

| 7 | R = 4-Cl | 7.301 | 7.289 | 7.263 |

| 8 | R = 2-CH₃ | 7.000 | 7.069 | 7.033 |

| 9 | R = 3-CH₃ | 7.301 | 7.281 | 7.271 |

| 10 | R = 4-CH₃ | 7.523 | 7.401 | 7.399 |

The pIC50 values are indicative of the inhibitory potency of the compounds against AXL kinase. researchgate.net

These predictive analytics, derived from QSAR modeling, are instrumental in prioritizing the synthesis of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive empirical screening.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of small molecules, such as 4-(3-Iodophenoxy)pyrimidine, within the active site of a protein target, typically a receptor or enzyme.

Docking algorithms explore various possible conformations of the ligand within the protein's binding pocket and score them based on a force field, which estimates the binding energy. This process results in a predicted binding pose and a corresponding binding affinity value, often expressed in kcal/mol. For pyrimidine-based compounds, which are frequently investigated as kinase inhibitors, docking studies can predict how the scaffold orients itself within the ATP-binding site. nih.govmdpi.com

While specific docking studies for this compound are not publicly documented, analysis of analogous pyrimidine (B1678525) derivatives against various kinases provides insight into expected outcomes. For instance, docking studies of pyrimidine analogues against human cyclin-dependent kinase 2 (CDK2) have shown binding energies ranging from -7.4 to -7.9 kcal/mol, indicating favorable interactions. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives docked against EGFR kinase have demonstrated significant binding affinities, which correlate with their inhibitory activity. nih.gov These studies suggest that this compound would likely adopt a pose that allows its core pyrimidine structure to interact with key residues in a target's hinge region.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 4-aminothienopyrimidine derivative | Topo IIα | -44.6 kJ/mol (~ -10.66 kcal/mol) | 4.12 µM | mdpi.com |

| Substituted pyrimidin-2-amine | CDK2 (PDB: 1HCK) | -7.9 | Not Reported | nih.gov |

| Substituted pyrimidin-2-amine | CDK2 (PDB: 1HCK) | -7.7 | Not Reported | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | EGFR | -8.23 | Not Reported | nih.gov |

Beyond predicting affinity, molecular docking is crucial for elucidating the specific non-covalent interactions that stabilize the ligand-protein complex. For pyrimidine-based inhibitors, these interactions are well-characterized.

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. reddit.com Docking studies frequently show that the pyrimidine core forms critical hydrogen bonds with backbone amide groups in the "hinge region" of protein kinases, mimicking the interaction of the adenine (B156593) ring of ATP. nih.govnih.gov For example, studies on pyrimidine derivatives targeting CDK2 have identified hydrogen bonds with the residues ILE10, GLU12, and THR14. nih.gov The ether linkage in this compound could also potentially act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenoxy and iodophenyl rings of this compound provide significant hydrophobicity, which is a key driving force for protein-ligand binding. mdpi.comnih.gov These aromatic rings are expected to form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, alanine, and phenylalanine. nih.gov In many kinase inhibitors, these interactions occur in the hydrophobic pocket adjacent to the hinge region, contributing significantly to binding affinity and selectivity. acs.org The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further anchoring the ligand in the active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed understanding of the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules. nih.govmdpi.com

For pyrimidine-based ligands, MD simulations are used to validate docking poses and assess their stability. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the key interactions predicted by docking, such as hinge region hydrogen bonds, are maintained over time. nih.govmdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. mdpi.com Furthermore, MD simulations can reveal different conformational states of the ligand within the binding site and highlight the flexibility of certain protein regions upon ligand binding, which is critical for understanding induced-fit mechanisms. mdpi.com For a molecule like this compound, MD could be used to study the rotational freedom around the ether linkages and how its conformation adapts to the dynamic environment of the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. nih.govnih.gov

For this compound, quantum chemical calculations can determine properties such as the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, confirming their role as hydrogen bond acceptors. nih.gov

These calculations can also predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov This information is valuable for predicting how the molecule might be metabolized or how it might react under different chemical conditions. researchgate.net

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and ability to interact with its biological target. The pKa value represents the pH at which a molecule is 50% ionized. chemaxon.com Quantum chemical methods can be employed to predict these values with considerable accuracy.

| Compound | Site of Protonation | Experimental pKa | Calculated pKa (Adjusted) | Reference |

|---|---|---|---|---|

| 5-methyluracil (Thymine) | N3 | 9.9 | 9.9 | acs.orgnih.gov |

| 5-azauridine | N3 | 7.5 | 7.7 | acs.orgnih.gov |

| 6-azauridine | N3 | 6.2 | 6.2 | acs.orgnih.gov |

| 6-azathymidine | N3 | 7.2 | 7.2 | acs.orgnih.gov |

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for pyrimidine derivatives, which would be applicable to this compound, often employ a combination of ligand-based and structure-based methods. These computational techniques are instrumental in identifying and optimizing lead compounds.

Structure-based drug design relies on the three-dimensional structure of the target protein. Molecular docking, a primary tool in this approach, is used to predict the preferred orientation of a ligand when bound to a target to form a stable complex. For instance, in studies of related pyrimidine-containing scaffolds like pyrido[4,3-d]pyrimidines and tetrahydropyrido[3,4-d]pyrimidines, molecular docking has been used to elucidate binding modes and structure-activity relationships (SAR). rsc.org These simulations can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity.

Ligand-based drug design, on the other hand, is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the target. Methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to develop models that predict the activity of novel compounds.

Cheminformatics and Data Mining for Compound Design

Cheminformatics and data mining are powerful tools for the design of new compounds. By analyzing large datasets of chemical structures and their associated biological activities, it is possible to identify patterns and trends that can guide the design of new molecules with improved properties. For pyrimidine derivatives, cheminformatics approaches can be used to explore chemical space, identify novel scaffolds, and predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds.

In the broader context of pyrimidine-based drug discovery, computational tools are integral. For example, density functional theory (DFT) studies are often conducted to understand the structural and electronic properties of these molecules. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-protein complexes, offering a more realistic picture of the binding event.

While specific data tables and detailed research findings for this compound are not available in the reviewed literature, the established computational methodologies for the broader class of pyrimidine derivatives provide a clear framework for how such a compound would be investigated in a drug design campaign.

Advanced Spectroscopic Analysis and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-iodophenoxy)pyrimidine by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on both the pyrimidine (B1678525) and the iodophenoxy rings would appear in the downfield region, typically between δ 6.5 and 9.0 ppm, due to the deshielding effect of the aromatic currents. The protons on the pyrimidine ring are expected at the lower end of this range, while the protons on the iodinated phenyl ring will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range. The carbon atom bonded to the iodine (C-I) would be influenced by the heavy atom effect, while the carbon attached to the ether oxygen (C-O) would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine H-2 | ~8.5 (d) | ~158.0 |

| Pyrimidine H-5 | ~6.8 (d) | ~110.0 |

| Pyrimidine H-6 | ~8.3 (d) | ~157.0 |

| Iodophenoxy H-2' | ~7.5 (t) | ~125.0 |

| Iodophenoxy H-4' | ~7.2 (d) | ~132.0 |

| Iodophenoxy H-5' | ~7.0 (t) | ~123.0 |

| Iodophenoxy H-6' | ~7.6 (d) | ~131.0 |

| Carbon C-3' (C-I) | - | ~95.0 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyrimidine and iodophenoxy rings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage by observing a correlation between the pyrimidine protons and the ipso-carbon of the phenoxy ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of iodine would be indicated by its characteristic isotopic pattern.

Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond, leading to fragments corresponding to the iodophenoxy cation and the pyrimidine radical, or vice versa.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₇IN₂O), the calculated exact mass would be compared to the experimental value to confirm its elemental composition.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|

| C₁₀H₇IN₂O | 297.9654 | Within 5 ppm of calculated value |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected absorptions include:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

A strong, characteristic C-O-C (aryl ether) stretching band would be observed in the 1250-1000 cm⁻¹ range.

The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| Aryl Ether C-O-C Stretch | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Strong |

| C-I Stretch | 600-500 | Medium |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of π → π* and n → π* transitions within the aromatic pyrimidine and iodophenyl systems. The conjugation between the two rings through the ether linkage would influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a compound's chemical behavior and its interactions in a biological context.

For a molecule such as this compound, X-ray crystallography could offer unparalleled insights into its solid-state architecture. The technique would reveal the precise spatial orientation of the pyrimidine and iodophenoxy rings relative to each other, including the dihedral angle between the two aromatic systems. Furthermore, it would accurately measure the bond lengths and angles within the molecule, confirming the geometry of the pyrimidine ring and the substitution pattern on the phenyl ring.

Analysis of related structures in the Cambridge Crystallographic Data Centre (CCDC) reveals key structural motifs and packing arrangements that are likely to be relevant for this compound. For instance, in the crystal structures of many substituted pyrimidine derivatives, the packing is often governed by a combination of π-π stacking interactions between the aromatic rings and weaker hydrogen bonding or other non-covalent interactions. The presence of the iodine atom in the 3-position of the phenoxy group is expected to play a significant role in the crystal packing through halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule.

A hypothetical data table for a related iodophenoxy pyrimidine derivative, based on typical values found for such compounds, is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.75 |

| R-factor (%) | 4.5 |

The data in such a table would provide a wealth of information. The unit cell parameters (a, b, c, α, β, γ) and the volume define the basic repeating unit of the crystal lattice. The space group (e.g., P2₁/c) describes the symmetry elements within the unit cell. The number of molecules per unit cell (Z) and the calculated density are also fundamental properties derived from the crystallographic data. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 4-(3-Iodophenoxy)pyrimidine and its analogs is traditionally achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination. However, future research will likely focus on developing more sustainable and efficient synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of diaryl ethers. researchgate.netresearchgate.net This includes the use of recyclable catalysts, such as copper nanoparticles, and environmentally benign solvents like water or biomass-derived options such as furfuryl alcohol. rsc.orgmdpi.com Microwave-assisted organic synthesis (MAOS) presents another promising avenue, potentially reducing reaction times and improving yields for the synthesis of phenoxypyrimidines. semanticscholar.org The development of metal-free arylation reactions using diaryliodonium salts in water also offers a greener alternative to traditional metal-catalyzed methods. organic-chemistry.org

Future synthetic explorations may include:

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and enabling safer and more scalable synthesis.

Photocatalysis: Visible-light photocatalysis could provide a mild and efficient method for the construction of the C-O bond in the diaryl ether moiety.

Enzymatic Synthesis: Biocatalysis, using enzymes to mediate the formation of the phenoxypyrimidine core, could offer a highly selective and environmentally friendly synthetic route.

These novel approaches aim to not only improve the efficiency and cost-effectiveness of synthesizing this compound derivatives but also to align with the growing demand for sustainable chemical manufacturing. nih.gov

Discovery of Uncharted Biological Targets and Mechanistic Pathways (Pre-clinical)

While the biological activities of many pyrimidine (B1678525) derivatives are well-documented, the specific targets and mechanistic pathways of this compound remain largely uncharted. The pyrimidine scaffold is a versatile pharmacophore found in numerous drugs with a wide range of biological activities. mdpi.com Future pre-clinical research should focus on identifying novel protein targets for this compound.

High-throughput screening (HTS) of this compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal unexpected biological activities. The terminal phenoxy group is a privileged moiety in many drug scaffolds, and its substitution pattern can significantly influence binding affinity and selectivity. nih.gov

Subsequent mechanistic studies would then be crucial to understand how the compound exerts its effects at a molecular level. This could involve:

Target Deconvolution: Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be employed to identify the direct binding partners of the compound in a cellular context.

Cellular Assays: A battery of cell-based assays can be used to investigate the compound's effects on signaling pathways, cell cycle progression, and other cellular processes.

In Vivo Models: Pre-clinical studies in animal models of disease would be essential to validate the therapeutic potential of targeting the identified pathways.

Development as Chemical Probes for Biological Systems

The presence of an iodine atom in this compound makes it an excellent candidate for development as a chemical probe to study biological systems. rsc.orgrsc.org Iodinated compounds can serve as valuable tools in various biochemical and imaging applications.

Future research in this area could focus on:

Photoaffinity Labeling: The carbon-iodine bond can be photolabile under certain conditions, allowing for the development of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its identification and characterization.

Heavy Atom Probes for X-ray Crystallography: The iodine atom can serve as a heavy atom to aid in the phasing of X-ray diffraction data, facilitating the determination of the three-dimensional structure of protein-ligand complexes.

Fluorescent Probes: The this compound scaffold could be further modified with fluorophores to create fluorescent probes for visualizing biological processes in living cells using fluorescence microscopy.

The development of such chemical probes would provide powerful tools for dissecting complex biological pathways and understanding the molecular basis of disease.

Applications in Radiochemistry for Research Imaging (excluding clinical diagnosis)

The iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), to create a radiolabeled tracer for research imaging purposes. acs.orgnih.gov Radioiodinated compounds are widely used in pre-clinical research to study the biodistribution and pharmacokinetics of molecules and to visualize specific targets in vivo. revvity.com

Potential research applications in this domain include:

Autoradiography: [¹²⁵I]-4-(3-Iodophenoxy)pyrimidine could be used for in vitro and ex vivo autoradiography to map the distribution of its binding sites in tissue sections with high spatial resolution.

Pre-clinical SPECT Imaging: While this article excludes clinical diagnosis, Iodine-123 could be used in pre-clinical single-photon emission computed tomography (SPECT) imaging studies in animal models to non-invasively visualize the distribution of the target in a living organism.

Biodistribution Studies: Radiolabeling with ¹²⁵I allows for quantitative biodistribution studies to determine the uptake and clearance of the compound in various organs and tissues. nih.gov

The synthesis of such radiotracers would involve well-established radioiodination techniques, such as electrophilic substitution on an activated aromatic ring or destannylation of a trialkyltin precursor. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. benthamscience.com These computational tools can be integrated with research on this compound in several ways:

De Novo Design: Generative AI models can be used to design novel derivatives of this compound with improved properties, such as enhanced potency, selectivity, or metabolic stability. nih.govresearchgate.net

Predictive Modeling: ML algorithms can be trained on existing data for pyrimidine derivatives to build models that can predict the biological activity, toxicity, and pharmacokinetic properties of new virtual compounds. rsc.orgnih.gov

Target Identification: AI-powered platforms can analyze large biological datasets to identify potential new targets for this compound and its analogs.

By leveraging the power of AI and ML, researchers can accelerate the discovery and optimization of new compounds based on the this compound scaffold.

Potential for Scaffold Hopping and Bioisosteric Replacement Studies to Broaden Research Impact

The this compound scaffold can serve as a starting point for scaffold hopping and bioisosteric replacement studies to explore new chemical space and develop compounds with novel properties. nih.govprismbiolab.com

Scaffold Hopping: The pyrimidine ring could be replaced with other heterocyclic systems, such as quinazoline, pyridine (B92270), or triazine, to generate compounds with different three-dimensional shapes and biological activities.

Bioisosteric Replacement: The phenoxy moiety could be replaced with other linkers, such as an amine or a thioether. The iodine atom could be substituted with other halogens or functional groups to modulate the compound's properties. estranky.skcambridgemedchemconsulting.com For instance, replacing the iodine with a fluorine atom could alter the compound's metabolic stability and binding interactions. u-tokyo.ac.jp The pyrimidine ring itself can act as a bioisostere for a phenyl ring, offering advantages in terms of physicochemical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Iodophenoxy)pyrimidine, and how can reaction yields be improved?